![molecular formula C9H6BrFN2S B1374063 2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole CAS No. 1342411-20-4](/img/structure/B1374063.png)

2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole

Descripción general

Descripción

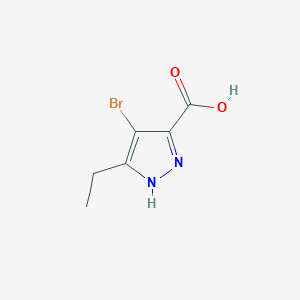

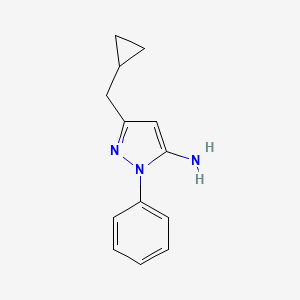

This compound contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. It also has a bromine atom and a fluorine atom attached to different phenyl rings, which are six-membered carbon rings with alternating single and double bonds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiadiazole ring, followed by the introduction of the bromine and fluorine atoms through halogenation reactions. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The presence of the bromine and fluorine atoms, which are both highly electronegative, would likely have a significant effect on the electronic structure of the molecule. These atoms would pull electron density towards themselves, creating areas of partial negative charge. This could affect the reactivity of the molecule .Chemical Reactions Analysis

As a halogenated compound, “2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole” might undergo various types of reactions, including nucleophilic substitution or elimination reactions. The specific reactions would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could increase the compound’s density and boiling point compared to similar compounds without these halogens .Aplicaciones Científicas De Investigación

Photodynamic Therapy Application

The compound was utilized in the synthesis and characterization of new zinc phthalocyanine, which has high singlet oxygen quantum yield and good fluorescence properties. This makes it a promising candidate as a Type II photosensitizer for treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Structural and Quantum Chemical Analysis

The compound was involved in the synthesis of adamantane-1,3,4-thiadiazole hybrid derivatives, which were structurally analyzed using various methods including crystallography and quantum theory of atoms-in-molecules (QTAIM). This detailed analysis was instrumental in understanding the nature of noncovalent interactions in the compounds (El-Emam et al., 2020).

Anticancer Agent Development

Derivatives of the compound have been synthesized and evaluated for their potential as anticancer agents. These studies have demonstrated that certain derivatives exhibit strong cytotoxicity against various cancer cells, indicating their potential utility in chemotherapy (Karki et al., 2011).

Neuroprotective Activity Studies

2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, a derivative, has demonstrated significant neuroprotective activity in neuronal cultures exposed to neurotoxic agents. This compound inhibited the proliferation of various tumor cells while having a trophic effect on neuronal cells, showcasing its potential in cancer and neurodegenerative disease treatment (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2S/c10-9-13-12-8(14-9)5-6-3-1-2-4-7(6)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFZDKLTMIPVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NN=C(S2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,3,3-Trifluoropropyl)amino]acetonitrile](/img/structure/B1373982.png)

![{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1373983.png)

![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol](/img/structure/B1373985.png)

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile](/img/structure/B1373988.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one](/img/structure/B1373994.png)

![7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1373997.png)